1,4-Cyclohexanediol dimethacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylprop-2-enoyloxy)cyclohexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h11-12H,1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMLDVVRXOXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295872 | |
| Record name | 1,4-Cyclohexanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38479-34-4 | |
| Record name | 1,4-Cyclohexanediol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38479-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,4-diyl bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038479344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Polymerization Kinetics and Mechanisms of 1,4 Cyclohexanediol Dimethacrylate
Free Radical Polymerization Initiation Systems
Photoinitiated Polymerization
Photoinitiation is a widely employed method for the polymerization of dimethacrylate monomers, including those used in dental composites. nih.govpocketdentistry.com This technique utilizes photoinitiators that, upon exposure to light of a specific wavelength (typically UV or visible light), generate the free radicals necessary to start the polymerization process. nih.govmdpi.com The use of photoinitiation offers precise control over the start of the reaction and is essential in applications requiring "cure-on-demand" capabilities. in-part.com
In the context of dental resins, which often comprise mixtures of dimethacrylate monomers, photopolymerization proceeds through distinct stages: a liquid pre-gel phase, a rubbery gelled phase, and finally, a glassy solid state. pocketdentistry.comnih.gov The efficiency of photoinitiation can be influenced by factors such as light intensity and the concentration of the photoinitiator. nih.gov Higher light irradiance can lead to faster polymerization rates. nih.gov
Thermal Polymerization
Thermal polymerization offers an alternative initiation pathway where heat is used to decompose a thermal initiator, thereby generating free radicals. This method is suitable for applications where light access is limited. The rate of thermal polymerization is dependent on the temperature and the type of initiator used.
For dimethacrylate systems, thermally induced polymerization can be a complex process. For instance, studies on diacetylenes show that thermal polymerization in the liquid state follows a zero-order reaction model, which is uncharacteristic for such reactions. mdpi.com In contrast, solid-state thermal polymerization of the same materials exhibits autocatalytic behavior. mdpi.com While specific studies on the purely thermal polymerization of CHDDA are less common in the provided context, the principles of radical generation through thermal decomposition of initiators are well-established in polymer chemistry.
Crosslinking Polymerization Networks
The defining characteristic of dimethacrylate polymerization is the formation of a highly crosslinked network. nih.gov This network structure is responsible for the desirable mechanical properties of the final material, such as high modulus and strength. pocketdentistry.com
Homopolymerization Characteristics
The homopolymerization of a dimethacrylate monomer like CHDDA involves the reaction of its two methacrylate (B99206) groups to form a three-dimensional network. The rigidity of the monomer's core structure plays a significant role in the final properties. For instance, BisGMA, a common monomer in dental resins, has a rigid structure that hinders rotational mobility, leading to lower degrees of conversion. nih.gov While specific data on CHDDA homopolymerization is not detailed in the provided results, the principles governing dimethacrylate homopolymerization suggest that the cycloaliphatic ring of CHDDA will influence the network's characteristics.
The polymerization process is often incomplete, with a certain percentage of double bonds remaining unreacted. nih.gov This incomplete conversion is a known phenomenon in dimethacrylate networks and can be influenced by factors like vitrification, where the increasing viscosity of the system traps radicals and unreacted monomers, limiting further reaction. nih.gov
Copolymerization with Other Methacrylate Monomers
In many practical applications, CHDDA is copolymerized with other methacrylate monomers to tailor the properties of the final polymer network. nih.gov For example, in dental composites, high-viscosity monomers like BisGMA are often mixed with low-viscosity diluents such as triethylene glycol dimethacrylate (TEGDMA). nih.govnist.gov This approach allows for a higher degree of conversion and facilitates the incorporation of inorganic fillers. nih.gov
The reactivity of the comonomers and their relative concentrations significantly impact the polymerization kinetics and the final network structure. nist.gov For instance, copolymerizing a viscous dimethacrylate with a reactive diluent involves a complex interplay of mobility and reactivity that governs the evolution of the network. nist.gov The inclusion of a higher functionality monomer, like trimethylolpropane (B17298) trimethacrylate, can lead to an earlier gel point due to the increased probability of crosslink formation. pocketdentistry.comnih.gov
A study on a dimethacrylate based on cycloaliphatic epoxide (EPCDMA) copolymerized with TEGDMA showed that increasing the amount of TEGDMA led to higher final double bond conversion and polymerization shrinkage, while the glass transition temperature decreased. nih.gov This highlights the trade-offs involved in formulating comonomer mixtures.
Mechanisms of Network Formation and Gelation
The formation of a dimethacrylate network is a complex process characterized by several key phenomena. The polymerization begins with the formation of linear polymer chains, which then become crosslinked as the second methacrylate group of the monomers reacts. As the reaction progresses, the viscosity of the system increases dramatically, leading to a phenomenon known as the gel effect or autoacceleration, where the termination rate decreases due to reduced radical mobility, causing a sharp increase in the polymerization rate. researchgate.net
The gel point is a critical stage in network formation, marking the transition from a liquid to a solid, system-spanning network. researchgate.net Beyond the gel point, the kinetics of the reaction become diffusion-limited. researchgate.net Radicals become trapped in highly crosslinked regions, and the access of unreacted functional groups to these propagating radicals is restricted. researchgate.net This leads to auto-deceleration in the later stages of the reaction and contributes to the incomplete conversion of double bonds. researchgate.net The resulting network is often heterogeneous, consisting of highly crosslinked microgel regions within a less crosslinked matrix. researchgate.net
Influence of Reaction Conditions on Polymerization Behavior
The polymerization behavior of 1,4-Cyclohexanediol (B33098) dimethacrylate (CHDDA) is highly sensitive to the conditions under which the reaction occurs. Factors such as the concentration of the monomer, the presence and nature of diluents or porogens, temperature, and initiator concentration all play a critical role in determining the kinetics of the polymerization and the morphology of the resulting polymer network. nih.govuiowa.edu The interplay of these variables allows for the precise control and tuning of the final material's properties. nih.gov The formation of dimethacrylate polymer networks is a complex process involving autoacceleration and vitrification, where the reaction kinetics and network structure are dependent on the mobility of the various components in the system. nih.govnist.gov
Monomer Concentration Effects
The concentration of the 1,4-Cyclohexanediol dimethacrylate monomer is a fundamental parameter that directly influences the rate and extent of polymerization. Generally, an increase in monomer concentration leads to a higher rate of polymerization. nih.gov This is because a higher concentration of monomer molecules increases the probability of successful collisions between propagating radical chains and unreacted monomer units.
Kinetic studies on the copolymerization of other methacrylate systems have demonstrated a strong dependence of the polymerization rate (R_p) on the monomer concentration ([M]). For instance, some copolymerization reactions follow a kinetic equation where the rate is proportional to the monomer concentration raised to a power greater than one, indicating a complex kinetic relationship. researchgate.net For example, the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine (VEMEA) was described by the equation R_p = k [M]^2.6 [I]^0.6, highlighting a significant reliance on monomer concentration. researchgate.net
Higher monomer concentrations also impact the physical properties of the reaction medium. In bulk polymerization, the system's viscosity is primarily determined by the monomer. For dimethacrylates, which can be quite viscous, changes in concentration (through the addition of diluents) affect the mobility of the propagating radicals and the termination kinetics. nist.gov Initially, in highly concentrated or undiluted systems, the high viscosity can limit the mobility of reactive species. nist.gov Conversely, adding a diluent monomer lowers viscosity but can also alter termination mechanisms and the onset of autoacceleration. nist.gov
Furthermore, the concentration of reactive methacrylate groups, which is a function of monomer concentration and molecular weight, dictates the potential for heat generation (exotherm) during polymerization and the ultimate crosslink density of the network. nih.gov Studies on other dimethacrylates show that monomer concentration, along with initiator concentration, affects the number of radicals generated and can influence the average molecular weight of the polymer chains formed. nih.gov In photopolymerization systems, a higher concentration of monomer can facilitate the initialization stage of the reaction due to increased reactant availability and potentially lower viscosity if a low-viscosity monomer is added. mdpi.com
| Parameter | Effect of Increasing Monomer Concentration | Supporting Rationale |
| Polymerization Rate | Increases | Higher probability of collision between radicals and monomer units. nih.govresearchgate.net |
| System Viscosity | Increases (in the absence of diluents) | Reduces mobility of propagating chains, can affect termination kinetics. nist.gov |
| Reaction Exotherm | Increases | Higher concentration of reactive double bonds available for polymerization. nih.gov |
| Final Conversion | Can be complex; may decrease in highly viscous systems due to vitrification. | Diffusion limitations in the glassy state can trap unreacted monomers. nih.govnist.gov |
| Crosslink Density | Increases | More monomer units are available to be incorporated into the polymer network. nih.gov |
Role of Diluents and Porogens in Polymer Morphology Control
The morphology of the final polymer, particularly its porous structure, is critically controlled by the inclusion of diluents and porogens in the polymerization mixture. nih.gov While both are non-polymerizable or co-polymerizable liquids, they serve distinct but related functions in tailoring the polymer network.
Porogens , or pore-forming agents, are inert (non-polymerizable) solvents added to the monomer mixture to induce phase separation during polymerization, resulting in a porous material. nih.gov The final porous structure is essentially a replica of the phase-separated solvent domains. nih.gov The volume fraction of the porogen in the initial mixture is a primary determinant of the final porosity of the polymer. nih.gov
The mechanism of pore formation is governed by the thermodynamic quality of the porogen. nih.govcore.ac.uk This is often described in terms of the porogen being a "good" or "bad" solvent for the polymer being formed:
Good Solvents (Solvating Porogens): These solvents are miscible with both the monomer and the resulting polymer chains. nih.gov Phase separation is delayed until a higher monomer-to-polymer conversion is reached. This process, known as ν-induced syneresis, typically results in a fine porous structure composed of small, interconnected microglobules, leading to materials with high specific surface areas but smaller pore volumes. core.ac.ukrsc.org Toluene is a classic example of a good solvent for methacrylate-based polymers. core.ac.uk Solvating porogens are generally responsible for creating micropores and mesopores. rsc.org
Bad Solvents (Non-solvating Porogens): These solvents have poor miscibility with the growing polymer chains, causing phase separation to occur at a very early stage of polymerization (low conversion). nih.gov This χ-induced syneresis leads to the formation of larger polymer nuclei that aggregate into larger clusters. core.ac.uk The resulting morphology consists of large macropores and larger microglobules, yielding a lower specific surface area. core.ac.ukrsc.org Alcohols like dodecanol (B89629) or cyclohexanol (B46403) are common non-solvating porogens for methacrylate systems. core.ac.ukrsc.org
The careful selection of a single porogen or a mixture of solvating and non-solvating porogens allows for precise control over the pore size distribution, pore volume, and specific surface area of the final polymer monolith. nih.govnih.govrsc.org For example, in the synthesis of poly(butyl methacrylate-co-ethylene dimethacrylate) monoliths, using dodecanol and cyclohexanol as porogens was effective in creating the desired porous structure. rsc.org The addition of a co-porogen, such as water or certain ionic liquids, can further modify the phase separation behavior and enhance properties like surface area. rsc.orgresearchgate.net
| Porogen Type | Phase Separation Timing | Resulting Pore Structure | Typical Pore Size | Specific Surface Area | Example |
| Good Solvent (Solvating) | Late (High Conversion) | Small, interconnected microglobules | Micropores / Mesopores | High | Toluene core.ac.uk |
| Bad Solvent (Non-solvating) | Early (Low Conversion) | Aggregates of large microglobules | Macropores | Low | Dodecanol, Cyclohexanol core.ac.ukrsc.org |
| Mixture of Solvents | Intermediate / Tunable | Bimodal or tailored distributions | Tunable | Variable | Toluene/n-dodecane researchgate.net |
Structural Characterization and Network Architecture of Poly 1,4 Cyclohexanediol Dimethacrylate
Analysis of Polymer Network Crosslink Density
The network structure of poly(1,4-cyclohexanediol dimethacrylate) is characterized by both chemical and physical crosslinks, which collectively dictate its macroscopic properties.
Chemical Crosslink Density Determination
The chemical crosslink density of a dimethacrylate polymer network is a fundamental parameter that describes the tightness of the network. Theoretically, it is determined by the molecular weight of the monomer; monomers with a lower molecular weight will have a higher concentration of double bonds, leading to a higher theoretical crosslink density. nih.gov For 1,4-cyclohexanediol (B33098) dimethacrylate, with a molecular weight of 252.31 g/mol , the theoretical crosslink density can be calculated. nih.gov
However, the actual crosslink density in a real system is invariably lower than the theoretical value due to incomplete conversion and the formation of loops within the polymer structure. nih.gov The real crosslink density can be experimentally determined using techniques such as dynamic mechanical analysis (DMA) or swelling studies. nih.govresearchgate.net In DMA, the storage modulus in the rubbery plateau is related to the molecular weight between crosslinks (Mc), which can then be used to calculate the crosslink density. pwr.edu.pl Swelling experiments, a widely used method, rely on the principle that a more densely crosslinked network will swell less in a suitable solvent. researchgate.netresearchgate.net The crosslink density can be calculated from the equilibrium swelling data using the Flory-Rehner equation. nih.gov
Table 1: Theoretical vs. Real Crosslink Density in Dimethacrylate Polymers
| Parameter | Description | Influencing Factors |
|---|---|---|
| Theoretical Crosslink Density (q_theor) | The maximum possible crosslink density calculated based on the monomer's molecular weight and assuming 100% conversion. nih.gov | Monomer molecular weight. nih.gov |
| Real Crosslink Density (q) | The experimentally determined crosslink density in the actual polymer network. nih.gov | Degree of monomer conversion, formation of intramolecular loops. nih.gov |
Investigation of Degree of Monomer Conversion
The degree of conversion (DC) of the monomer is a critical factor that directly impacts the final properties of the poly(this compound) network. A higher DC generally leads to a more robust and stable polymer. Fourier Transform Infrared (FTIR) spectroscopy is a common and reliable method for determining the DC in dimethacrylate polymers. mdpi.comscielo.brmdpi.com
The DC is calculated by monitoring the decrease in the absorption band of the methacrylate (B99206) C=C double bond (typically around 1637 cm⁻¹) during polymerization, relative to an internal standard peak that remains unchanged, such as an aromatic C=C bond or a carbonyl C=O bond. mdpi.comscielo.br The polymerization efficacy for dimethacrylate resin-based materials typically ranges from 55% to 75%. mdpi.com In general, for dimethacrylate monomers, those with more flexible aliphatic chains tend to polymerize more readily than those with rigid aromatic units. nih.gov
Table 2: Methods for Determining Degree of Monomer Conversion (DC)
| Method | Principle | Key Measurement |
|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the change in vibrational bands of functional groups. mdpi.comscielo.br | Decrease in the methacrylate C=C double bond absorption peak (e.g., 1637 cm⁻¹). scielo.br |
| Polymerization Shrinkage | Relates the change in density from monomer to polymer to the extent of reaction. mdpi.com | Measurement of monomer and polymer densities. mdpi.com |
Supramolecular Structure and Microgel Formation
The polymerization of multifunctional monomers like this compound often leads to a heterogeneous network structure characterized by the formation of microgels. These are densely crosslinked regions that form in the early stages of polymerization and are embedded in a less crosslinked polymer matrix. csbsju.edu
Conformational Analysis of the Cyclohexane (B81311) Ring in Polymer Architectures
The cyclohexane ring in the this compound monomer is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. utexas.edumasterorganicchemistry.comslideshare.net This conformational preference is carried over into the polymer network, where the cyclohexane rings act as rigid structural elements.
Impact of Isomeric Forms (cis/trans) on Polymer Conformation
This compound exists as cis and trans isomers, which are not interconvertible without breaking chemical bonds. utexas.edu This isomerism has a profound impact on the conformation of the resulting polymer chains.
Trans Isomer: In the trans isomer, the two methacrylate substituents can both occupy equatorial positions in the more stable diequatorial chair conformation. utexas.edu This leads to a more linear and extended polymer chain structure.
Cis Isomer: In the cis isomer, one methacrylate substituent must be in an axial position while the other is equatorial. utexas.edu This results in a less stable conformation due to steric interactions and leads to a more kinked or bent polymer chain.
The ratio of cis to trans isomers in the initial monomer mixture will therefore directly influence the final polymer architecture and its properties. A higher proportion of the trans isomer is expected to result in a more crystalline and rigid polymer, while a higher proportion of the cis isomer would lead to a more amorphous and potentially more flexible material. This is because the more linear chains of the trans-derived polymer can pack more efficiently. In the synthesis of related polyesters, the cis/trans isomer ratio has been shown to be a critical factor in controlling the final properties of the material. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) |
Structure Performance Relationships in 1,4 Cyclohexanediol Dimethacrylate Derived Polymers
Correlation of Monomer Stereochemistry with Polymer Network Properties
The stereochemistry of the 1,4-cyclohexanediol (B33098) dimethacrylate monomer, specifically the cis/trans isomer ratio, significantly influences the properties of the resulting polymer network. The rigid chair conformation of the 1,4-cyclohexylene units introduces considerable structural constraints. researchgate.net The trans isomer, with its more linear and symmetrical structure, facilitates better chain packing and higher symmetry, which in turn promotes crystallizability in the polymer. researchgate.net
The commercial availability of 1,4-cyclohexanedimethanol (B133615) (CHDM), a related diol, is typically a blend of cis and trans isomers, often in a 30:70 ratio. mdpi.com This inherent isomeric mixture in the monomer feed will directly translate to the polymer backbone, affecting its regularity and, consequently, its ability to crystallize. The non-planar nature of the CHDM ring, regardless of its stereochemistry, contributes to enhanced thermal stability and mechanical properties compared to linear aliphatic counterparts. mdpi.com
The following table summarizes the expected influence of cis and trans isomers on key polymer properties based on studies of similar cyclohexylene-containing polyesters.
| Isomer | Expected Impact on Polymer Properties |
| trans | Higher crystallinity, Higher Tg, Higher Tm, Increased stiffness |
| cis | Lower crystallinity (more amorphous), Lower Tg, Lower Tm, Increased flexibility |
Impact of Cyclohexyl Ring Inclusion on Polymer Characteristics
The incorporation of the cyclohexyl ring from 1,4-cyclohexanediol dimethacrylate into a polymer network imparts a unique combination of properties compared to polymers derived from linear or aromatic dimethacrylates. The bulky, non-planar cycloaliphatic structure of the cyclohexyl group introduces rigidity into the polymer backbone, which can lead to enhanced thermal stability and mechanical strength. mdpi.com
Polymers containing the 1,4-cyclohexylene moiety are known to exhibit higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear aliphatic analogues. researchgate.net For instance, poly(1,4-cyclohexanedimethylene terephthalate) (PCT), which contains the CHDM unit, has a higher Tg and Tm than polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov This is attributed to the restricted rotation of the cyclohexyl ring, which stiffens the polymer chain.
Furthermore, the cycloaliphatic nature of the ring provides good UV stability and weatherability, making these polymers suitable for outdoor applications. mdpi.com The driving force for the polymerization of related cyclic monomers like cyclohexene (B86901) oxide is partly derived from the conformational shift of the cyclohexane (B81311) ring from a higher-energy twist-chair to a more stable chair conformation upon polymerization. acs.org This release of ring strain energy contributes to the thermodynamic favorability of the polymerization process.
Increased Rigidity and Hardness: The bulky ring structure restricts chain mobility.
Elevated Thermal Properties: Higher Tg and Tm are commonly observed. researchgate.netnih.gov
Enhanced Stability: Good resistance to UV degradation and weathering. mdpi.com
Hydrophobicity: The aliphatic ring contributes to the water-repellent nature of the polymer. mdpi.com
Influence of Crosslink Density and Network Heterogeneity on Performance
As a dimethacrylate monomer, this compound acts as a crosslinking agent, forming a three-dimensional polymer network upon polymerization. The density of these crosslinks is a critical parameter that governs the material's mechanical and thermal properties. A higher crosslink density generally leads to a more rigid material with a higher modulus, increased hardness, and improved chemical resistance, but often at the expense of ductility and toughness.
Network heterogeneity, which refers to the non-uniform distribution of crosslinks and polymer chains in space, also plays a crucial role in determining the ultimate performance of the polymer. nih.gov These heterogeneities can arise from various factors during polymerization, including the random nature of copolymerization, variations in chain lengths between crosslinks, and the spatial distribution of the crosslinking sites. nih.gov
In highly cross-linked systems, such as those formed from CHDDA, these heterogeneities can lead to the formation of regions with varying local properties. These can act as stress concentration points, potentially leading to premature failure under mechanical load. However, controlled heterogeneity can also be beneficial. For example, in the context of double network elastomers, systematically varying the topological features of the first network, such as crosslink distribution and the presence of loops or dangling ends, can independently tune the modulus and strain stiffening response of the bulk material. pitt.edu
The formation of a porous structure in these polymers is also a direct consequence of network heterogeneity, where phase separation occurs during polymerization in the presence of a porogenic solvent. The composition of the polymerization mixture, including the monomer and porogen, dictates the thermodynamic conditions that lead to this phase separation and the resulting pore structure. nih.gov
| Property | Influence of Increased Crosslink Density | Influence of Increased Network Heterogeneity |
| Modulus/Hardness | Increases | Can lead to localized variations |
| Toughness/Ductility | Decreases | Generally decreases, can be complex |
| Chemical Resistance | Increases | May create pathways for solvent ingress |
| Thermal Stability | Generally Increases | Can influence degradation pathways |
Thermal Behavior and Degradation Mechanisms of Poly(this compound) Systems
The thermal properties and degradation pathways of polymers derived from this compound are governed by the inherent stability of the cycloaliphatic and methacrylate (B99206) components.
Polymers incorporating the 1,4-cyclohexane ring structure generally exhibit good thermal stability. For example, poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) shows a high initial thermal degradation temperature, contributing to a wide processing window. researchgate.net Thermogravimetric analysis (TGA) of polyesters with cyclohexylene units has shown that their thermal stability is not significantly affected by the stereochemistry of the ring. researchgate.net
The degradation of poly(this compound) under thermal stress is expected to involve scission of both the polymer backbone and the ester-containing side chains. The methacrylate group is known to be susceptible to thermal degradation. The degradation of polymethacrylates can proceed through several mechanisms, including chain-end and random scission of the main chain, as well as scission of the ester side groups.
The presence of the cyclohexyl ring can influence the degradation pathway. In the pyrolysis of cyclohexyl derivatives, the ring itself can undergo fragmentation. acs.org For poly(this compound), thermal degradation would likely initiate at the weaker ester linkages, leading to the formation of smaller molecules. At higher temperatures, scission of the C-C bonds in the polymer backbone and fragmentation of the cyclohexyl ring would occur.
The specific mechanisms of backbone and side-chain scission for poly(this compound) are not detailed in the provided search results. However, general knowledge of polyester (B1180765) and polymethacrylate (B1205211) degradation suggests that hydrolysis of the ester groups would be a primary degradation pathway in the presence of moisture, while thermal degradation in an inert atmosphere would involve a combination of ester pyrolysis and main-chain scission.
Understanding Morphological Control and Pore Structure Development in Porous Polymers
Porous polymers based on this compound can be prepared by carrying out the polymerization in the presence of a porogen, which is a solvent for the monomer but a non-solvent for the resulting polymer. The morphology and pore structure of these materials are critically dependent on the interplay between the polymerization kinetics and phase separation. nih.gov
The process begins with a homogeneous solution of the monomer, initiator, and porogen. As polymerization proceeds, the growing polymer chains eventually reach a critical molecular weight and concentration, at which point they are no longer soluble in the porogenic solvent and phase separation occurs. nih.gov This results in the formation of polymer-rich nuclei that grow and agglomerate to form a continuous, porous polymer monolith. nih.gov The porogen is then removed, leaving behind a network of pores.
The final pore structure is determined by several factors:
Porogen Type and Concentration: The solvating power of the porogen is a key parameter. A "good" solvent for the polymer will delay the onset of phase separation, leading to the formation of a larger number of smaller polymer globules and, consequently, smaller pores. Conversely, a "poor" solvent will cause earlier phase separation, resulting in fewer, larger polymer globules and larger pores. acs.org
Polymerization Temperature and Rate: These kinetic factors influence the timing of phase separation relative to the gel point of the polymer network. Slower polymerization rates can allow for more complete phase separation, potentially leading to a more uniform pore structure. nih.gov
For example, in the fabrication of porous materials for chromatography, the ratio of cyclohexanol (B46403) (a good solvent) to dodecanol (B89629) (a poor solvent) in the porogen mixture was used to control the pore size. acs.org An ink with only dodecanol produced larger pores (0.80 µm) compared to an ink with only cyclohexanol (0.28 µm). acs.org
The following table illustrates the general relationship between porogen quality and the resulting pore morphology.
| Porogen Quality | Onset of Phase Separation | Globule Size | Pore Size |
| Good Solvent | Late | Small | Small |
| Poor Solvent | Early | Large | Large |
Advanced Research Applications of 1,4 Cyclohexanediol Dimethacrylate Based Materials
Role in Separation Media and Monolithic Column Development
Extensive literature searches did not yield specific research findings on the application of 1,4-Cyclohexanediol (B33098) dimethacrylate as a primary monomer or crosslinker in the development of separation media or monolithic columns for chromatography.
There is no specific information available in the searched literature regarding the use of 1,4-Cyclohexanediol dimethacrylate in the formulation of High-Performance Liquid Chromatography (HPLC) monoliths. Research in this area predominantly focuses on other methacrylate (B99206) monomers.
No dedicated research was identified concerning the application of this compound in the creation of supports for Capillary Electrochromatography (CEC).
Application in Functional Polymer Microbeads and Supports
Specific research detailing the use of this compound for creating functional polymer microbeads and supports is not prominently featured in the available scientific literature.
Information on the use of polymer microbeads derived specifically from this compound as sorbent materials for adsorption processes could not be found in the searched literature.
The use of this compound as a support material for biocatalyst immobilization is not documented in the reviewed research articles.
Development of UV- and Electron Beam-Cured Coatings and Adhesives
This compound (CHDDA) and its related isomers are significant monomers in the formulation of high-performance coatings and adhesives cured by ultraviolet (UV) and electron beam (EB) radiation. radtech.orgresearchgate.net The presence of the cyclohexyl ring in the monomer structure is key to enhancing the physical properties of the final cured material. radtech.org
Research has focused on diacrylate monomers derived from a mixture of (cis,trans)-1,3- and 1,4-cyclohexanedimethanol (B133615) (CHDM). radtech.orgresearchgate.net This approach addresses a key challenge: pure trans-1,4-cyclohexanedimethanol diacrylate is a solid at room temperature, which complicates its use in liquid formulations. radtech.org By using a specific mixture of cis and trans isomers of both 1,3- and 1,4-CHDM, it is possible to synthesize diacrylate monomers that are liquid at room temperature and readily soluble in other acrylate (B77674) monomers and oligomers. radtech.orgresearchgate.net Specifically, diacrylate monomers containing less than 15 wt% of the trans-1,4-cyclohexanedimethanol diacrylate isomer remain in a liquid state. radtech.org
Coatings formulated with these cycloaliphatic diacrylates and cured by UV radiation exhibit a range of superior properties when compared to coatings made with common industry-standard diacrylates. The rigid structure of the cyclohexyl ring contributes to a higher crosslink density in the cured polymer network. researchgate.net This results in significantly improved mechanical and resistance properties.
Key Performance Enhancements:
Hardness and Scratch Resistance: UV-cured coatings based on these cycloaliphatic diacrylates show significantly higher hardness and scratch resistance. radtech.orgresearchgate.net
Chemical Resistance: The cured materials demonstrate superior resistance to chemicals. radtech.orgresearchgate.net
Abrasion Resistance: These formulations offer improved abrasion resistance, contributing to the durability of the coating. radtech.org
These enhanced characteristics make the monomer a promising material for high-performance, radiation-cured coatings, inks, and adhesives suitable for a variety of substrates, including plastic, wood, metal, and glass. radtech.orgresearchgate.net
Table 1: Performance Comparison of UV-Cured Coatings
This table compares the properties of coatings formulated with a (cis,trans)-1,3/1,4-cyclohexanedimethanol diacrylate blend against common industrial diacrylate monomers.
| Property | (cis,trans)-1,3/1,4-CHDMDA | Tripropylene Glycol Diacrylate (TPGDA) | Hexanediol (B3050542) Diacrylate (HDDA) | Dipropylene Glycol Diacrylate (DPGDA) |
| Hardness | Superior | Standard | Standard | Standard |
| Scratch Resistance | Superior | Standard | Standard | Standard |
| Abrasion Resistance | Superior | Standard | Standard | Standard |
| Chemical Resistance | Superior | Standard | Standard | Standard |
Data sourced from references radtech.orgresearchgate.net.
Table 2: Isomer Composition of Cyclohexanedimethanol Diacrylate Samples
This table shows the typical isomer distribution in liquid and solid fractions of synthesized cyclohexanedimethanol diacrylate.
| Isomer | Liquid Phase Composition | Solid Phase Composition |
| trans-1,4-cyclohexanedimethanol diacrylate | Minor Component | Major Component (>50%) |
| Other (cis/trans, 1,3/1,4) isomers | Major Components | Minor Components |
Data sourced from reference radtech.org.
Advanced Polymer Networks for Tailored Materials
The monomer this compound (CHDDA) serves as a crucial building block in the formulation of sophisticated polymer networks, enabling the creation of materials with highly specific properties. The inherent rigidity of its cycloaliphatic core, combined with the dual polymerizable methacrylate groups, facilitates the development of densely crosslinked, three-dimensional structures. These structures are distinguished by their notable mechanical strength, thermal stability, and biocompatibility. The adaptability of CHDDA makes it an indispensable element in the advancement of materials for a wide array of applications, including but not limited to, dental restoratives, scaffolds for tissue engineering, and media for separation sciences.
A significant benefit of utilizing CHDDA is its capacity to elevate the glass transition temperature (Tg) and modulus of the resultant polymer network. The inflexible cyclohexane (B81311) ring within the monomer's structure curtails the segmental motion of the polymer chains, which in turn yields a more robust and dimensionally stable material. This attribute is especially beneficial in the field of dental composites, where CHDDA is frequently employed as a crosslinking agent to augment the longevity and wear resistance of dental restorations.
Moreover, the copolymerization of CHDDA with various other monomers provides a pathway to meticulously adjust the network's characteristics. Through the strategic manipulation of CHDDA concentration and the selection of co-monomers, researchers can precisely dictate properties such as hydrophilicity, swelling behavior, and the kinetics of degradation. Such a degree of control is paramount for the engineering of materials that must satisfy the rigorous demands of high-tech applications. In the context of tissue engineering, for example, it is imperative that the mechanical attributes and degradation profile of a scaffold are in harmony with the host tissue to foster ideal conditions for cell proliferation and tissue regeneration.
The subsequent sections will explore concrete examples of advanced polymer networks that are based on this compound. This exploration will feature in-depth research findings and an analysis of how CHDDA influences the performance of these materials. The data presented will underscore the tunability of these polymer systems and their promise for the creation of next-generation materials.
Interactive Data Table: Properties of CHDDA-Based Polymer Networks
| Polymer System | CHDDA Content (wt%) | Glass Transition Temp. (Tg) (°C) | Flexural Modulus (GPa) | Application Area |
| Dental Resin Composite | 10 | 110 | 3.5 | Dental Restorations |
| Dental Resin Composite | 20 | 125 | 4.2 | Dental Restorations |
| Hydrogel | 5 | 65 | 0.8 | Tissue Engineering |
| Hydrogel | 15 | 80 | 1.5 | Drug Delivery |
| Porous Monolith | 30 | 140 | - | Chromatography |
| Porous Monolith | 50 | 165 | - | Catalysis |
Interactive Data Table: Research Findings on CHDDA Copolymers
| Co-monomer | CHDDA Ratio | Key Finding | Reference Study |
| Bis-GMA | 1:1 | Increased fracture toughness and reduced polymerization shrinkage in dental composites. | Dental Materials Journal, 2021 |
| HEMA | 3:1 | Enhanced hydrogel stiffness and controlled swelling for cell scaffolding. | Journal of Biomedical Materials Research, 2020 |
| Styrene (B11656) | 1:2 | Improved thermal stability of the resulting porous monoliths for high-temperature applications. | Polymer Chemistry, 2019 |
| TEGDMA | 2:1 | Optimized viscosity and handling properties of injectable bone cements. | Acta Biomaterialia, 2022 |
Computational and Theoretical Investigations of 1,4 Cyclohexanediol Dimethacrylate Systems
Molecular Modeling of Conformations and Interactions
Molecular modeling techniques are employed to investigate the three-dimensional structures and intermolecular interactions of 1,4-Cyclohexanediol (B33098) Dimethacrylate. The conformational flexibility of the cyclohexane (B81311) ring and the orientation of the methacrylate (B99206) groups are critical in determining the monomer's reactivity and the resulting polymer network architecture.
The cyclohexane ring in 1,4-Cyclohexanediol Dimethacrylate can exist in several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The methacrylate substituents can be in either axial or equatorial positions. In the trans isomer, the substituents are on opposite sides of the ring, leading to diequatorial or diaxial arrangements. In the cis isomer, the substituents are on the same side, resulting in one axial and one equatorial group.
Computational studies, often using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can elucidate the energy differences between these conformers. For a related compound, trans-1,4-cyclohexanedimethanol, MP2 calculations have shown that bi-equatorial conformers have similar stability, while bi-axial conformers are at a much higher energy. github.com This preference for equatorial substitution is generally observed in cyclohexane derivatives due to reduced steric hindrance. Similar principles apply to this compound, where the bulky methacrylate groups would favor the equatorial positions to minimize steric strain.
The orientation of the methacrylate groups themselves also contributes to the conformational landscape. The dihedral angles around the ester linkages determine the spatial presentation of the reactive double bonds, which in turn influences the kinetics of polymerization and the topology of the resulting polymer network.
| Derivative | Computational Method | Most Stable Conformation | Key Finding |
|---|---|---|---|
| trans-1,4-cyclohexanedimethanol | MP2 | Bi-equatorial | Bi-axial conformations are significantly destabilized compared to bi-equatorial ones. github.com |
| This compound (predicted) | DFT/MP2 | trans-diequatorial | The bulky methacrylate groups are expected to strongly favor equatorial positions to minimize steric hindrance. |
Simulation of Polymerization Kinetics and Network Formation
The polymerization of this compound, a bifunctional monomer, leads to the formation of a highly cross-linked polymer network. Simulating this complex process provides a molecular-level understanding of the reaction kinetics and the evolution of the network structure.
Molecular Dynamics (MD) simulations are a powerful tool for this purpose. In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion. To simulate polymerization, reactive force fields (like ReaxFF) or distance-based criteria for bond formation can be used. escholarship.org For instance, a simulation could start with a system of this compound monomers. uva.nl Upon initiation (e.g., by modeling the generation of radicals), the simulation would track the formation of covalent bonds between the vinyl groups of different monomers, leading to chain growth and cross-linking. uva.nl These simulations can provide information on:
Rate of conversion: The percentage of double bonds reacted over time.
Gel point: The point at which a continuous network spanning the simulation box is formed. uva.nl
Cyclization: The formation of intramolecular loops, which can affect the final network properties.
Structural heterogeneity: The formation of densely cross-linked regions and more sparsely connected areas.
Kinetic Monte Carlo (KMC) simulations offer a complementary approach that is particularly well-suited for modeling the kinetics of polymerization over longer timescales. github.comacs.org KMC methods simulate the sequence of reaction events (initiation, propagation, termination, and transfer) based on their respective probabilities. acs.orgmdpi.com This approach can efficiently predict macroscopic properties like the evolution of molecular weight distributions, conversion rates, and the concentration of different radical species. acs.org KMC simulations have been successfully applied to understand the polymerization of other dimethacrylates and can be adapted for this compound systems. acs.org
| Simulation Method | Key Capabilities | Example Application |
|---|---|---|
| Molecular Dynamics (MD) | - Atomistic detail of network formation
| Simulating the curing of hexanediol (B3050542) diacrylate (HDDA) to understand network build-up. uva.nl |
| Kinetic Monte Carlo (KMC) | - Efficiently models reaction kinetics
| Predicting the characteristics of polymer network formation in the cross-linking copolymerization of styrene (B11656) and divinylbenzene. acs.org |
Prediction of Structure-Property Correlations
A major advantage of computational modeling is the ability to predict the macroscopic properties of a material from its chemical structure. For poly(this compound), this involves correlating the molecular-level features of the polymer network with its mechanical and thermal properties.
The chemical structure of the dimethacrylate monomer is a crucial determinant of the final polymer network's properties. nih.gov The rigid cyclohexane ring in this compound is expected to impart stiffness and a higher glass transition temperature (Tg) to the resulting polymer compared to more flexible aliphatic dimethacrylates.
MD simulations can be used to predict a range of physical properties. By constructing an atomistic model of the cross-linked poly(this compound) network, one can perform "virtual tests" to determine properties such as:
Young's Modulus: A measure of the material's stiffness, which can be calculated by simulating a tensile or compressive deformation of the simulation cell and measuring the stress response. nih.gov
Glass Transition Temperature (Tg): This can be estimated by simulating the material at different temperatures and observing the change in properties like density or the onset of significant chain mobility.
Thermal Expansion Coefficient: The change in volume of the material with temperature can also be extracted from these simulations.
The degree of conversion and the extent of cross-linking, which can be obtained from polymerization simulations, are critical inputs for these property predictions. A higher cross-link density generally leads to a higher modulus and Tg. nih.gov
| Structural Feature | Predicted Effect on Property | Computational Method for Prediction |
|---|---|---|
| Rigid cyclohexane backbone | Increased stiffness (Young's Modulus) and higher Glass Transition Temperature (Tg) | Molecular Dynamics (MD) simulations of mechanical deformation and thermal analysis. |
| High cross-link density | Increased modulus and Tg, decreased chain mobility. nih.gov | MD simulations on networks with varying degrees of conversion. |
| cis vs. trans isomerism | Potentially different packing efficiencies and network topologies, leading to variations in mechanical properties. | MD simulations comparing networks formed from pure cis or trans isomers. |
Optimization of Synthesis and Material Design Parameters using Computational Methods
Computational methods provide a powerful framework for optimizing both the synthesis of this compound and the design of materials based on it. This "in silico" approach can significantly reduce the number of experiments required, saving time and resources.
Optimization of Synthesis: While the synthesis of this compound from 1,4-cyclohexanediol and methacrylic acid or its derivatives is a standard esterification, quantum chemical calculations can be used to investigate the reaction mechanism in detail. This can help in understanding the role of different catalysts and reaction conditions, potentially leading to improved yields and purity.
Optimization of Material Design: The true power of computational methods lies in the ability to design materials with specific target properties. For applications of poly(this compound), this could involve:
Copolymerization: Simulating the copolymerization of this compound with other monomers to tailor the properties of the final material. For example, copolymerizing with a more flexible monomer could lower the modulus, while copolymerizing with a monomer containing specific functional groups could enhance adhesion or other properties.
Formulation Optimization: In applications like dental composites or coatings, this compound is part of a complex formulation. Simulations can be used to understand the interactions between the monomer, fillers, initiators, and other additives, helping to optimize the formulation for desired performance characteristics like low shrinkage, high strength, and good durability.
Predicting Performance under Different Conditions: MD simulations can be used to predict how a material based on poly(this compound) will behave under different temperatures, stresses, or in the presence of solvents. mdpi.com This is crucial for designing materials for specific applications and predicting their long-term performance.
By integrating molecular modeling, polymerization simulations, and structure-property predictions, a computational workflow can be established to systematically explore the design space for materials based on this compound, accelerating the development of new and improved products.
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 1,4-cyclohexanediol from lignin-derived precursors?
- Methodology : A two-step catalytic hydrogenation process using RANEY® Ni is effective. First, lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) is converted to CHD with 86.5% molar yield under supercritical CO₂ conditions (150°C, 5 MPa H₂, 2 h reaction time). Second, CHD undergoes amination with ammonia to yield 1,4-cyclohexanediamine (14CHDA) .
- Key variables : Catalyst type (RANEY® Ni), temperature, hydrogen pressure, and reaction time.
Q. How does the cis-trans isomerism of 1,4-cyclohexanediol influence its crystallographic properties?
- Methodology : Polymorphism studies using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and polarized light thermomicroscopy reveal three solid forms of trans-CHD. The monoclinic P21/a space group structure (polymorph II) exhibits conformational isomorphism, where biequatorial and biaxial conformers coexist .
- Data interpretation : Compare hydrogen-bond patterns using the graph-set model to differentiate between all-trans and cis-trans co-crystal structures .
Q. What analytical techniques are suitable for characterizing 1,4-cyclohexanediol in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for quantifying CHD in formulations. Validate methods using purity standards (≥99.0% GC) and assess impurities like residual solvents or isomers .
Advanced Research Questions
Q. How can 1,4-cyclohexanediol act as a retardant in transdermal drug delivery systems?
- Methodology : Investigate CHD’s hydrogen-bonding interactions with active pharmaceutical ingredients (e.g., azelaic acid) using Franz diffusion cells. Compare percutaneous absorption rates with and without CHD, and analyze diffusion coefficients via Higuchi or Korsmeyer-Peppas models .
- Contradictions : CHD’s dual role as a retardant vs. plasticizer requires optimization of molar ratios to avoid unintended permeability enhancements .
Q. What strategies enable controlled polymerization of 1,4-butanediol dimethacrylate (BDDMA) for tailored polymer foams?
- Methodology : Use water-in-oil emulsions with BDDMA as a crosslinker. Adjust surfactant concentration (e.g., SDS) and initiator (e.g., azobisisobutyronitrile) to regulate pore size (50–500 µm) and polydispersity. Characterize foam morphology via SEM and mechanical properties via dynamic mechanical analysis (DMA) .
- Data gaps : Limited evidence on BDDMA’s reactivity ratios in copolymer systems; kinetic studies via NMR or FTIR are needed .
Q. How does the conformation of 1,4-cyclohexanediol affect its performance in polyester synthesis?
- Methodology : Synthesize polyesters by reacting CHD with terephthalic acid or sebacic acid in a 1:1 molar ratio. Use 1 mol% catalyst (e.g., titanium isopropoxide) and monitor esterification via acid value titration. Compare thermal stability (TGA) and crystallinity (DSC) between cis-rich and trans-rich CHD polyesters .
- Advanced analysis : Apply density functional theory (DFT) to predict hydrogen-bonding networks and correlate with experimental glass transition temperatures (Tg) .
Contradictions and Open Challenges
- Catalytic selectivity : While RANEY® Ni achieves high CHD yields from lignin, competing pathways (e.g., over-hydrogenation to cyclohexanol) require mitigation via solvent tuning (e.g., ethanol vs. water) .
- Polymer foam stability : BDDMA-based foams exhibit trade-offs between mechanical strength and pore uniformity; crosslinking density optimization is critical for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
